
Platinum, diiododimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum, diiododimethyl- is a coordination compound consisting of a platinum center bonded to two iodine atoms and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of platinum, diiododimethyl- typically involves the reaction of platinum precursors with iodine and methylating agents. One common method is the reaction of platinum(II) chloride with methyl iodide in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of platinum, diiododimethyl- may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Platinum, diiododimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The iodine or methyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.
Substitution: Ligands such as phosphines or amines can be introduced under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while substitution reactions can produce a variety of platinum-ligand complexes.
Applications De Recherche Scientifique
Chemistry
In chemistry, platinum, diiododimethyl- is used as a precursor for the synthesis of other platinum complexes. Its reactivity and stability make it a valuable starting material for various catalytic and coordination chemistry studies.
Biology and Medicine
Platinum-based compounds are known for their ability to interact with DNA and inhibit cell division, making them effective in cancer treatment .
Industry
In industry, platinum, diiododimethyl- is used in catalysis for chemical reactions, including hydrogenation and oxidation processes. Its catalytic properties are leveraged to enhance reaction rates and selectivity in various industrial applications .
Mécanisme D'action
The mechanism of action of platinum, diiododimethyl- involves its interaction with biological molecules, particularly DNA. The compound can form covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of cross-links that inhibit DNA replication and transcription. This disruption of DNA processes ultimately triggers cell death through apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug that forms similar DNA adducts.
Carboplatin: Another platinum-based drug with a different ligand structure but similar mechanism of action.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct ligand environment.
Uniqueness
Platinum, diiododimethyl- is unique due to its specific ligand arrangement, which can influence its reactivity and interaction with biological targets. The presence of iodine and methyl groups provides distinct electronic and steric properties compared to other platinum compounds .
Propriétés
Numéro CAS |
31926-38-2 |
|---|---|
Formule moléculaire |
C2H6I2Pt |
Poids moléculaire |
478.96 g/mol |
Nom IUPAC |
carbanide;diiodoplatinum(2+) |
InChI |
InChI=1S/2CH3.2HI.Pt/h2*1H3;2*1H;/q2*-1;;;+4/p-2 |
Clé InChI |
YOBJWMIICXHCEW-UHFFFAOYSA-L |
SMILES canonique |
[CH3-].[CH3-].I[Pt+2]I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


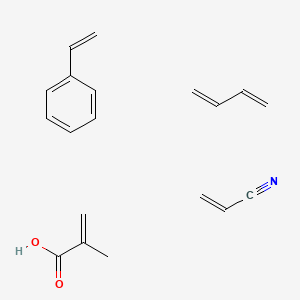
![Phenol, 4-[(3-methylphenyl)methyl]-](/img/structure/B14697257.png)
![1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane](/img/structure/B14697265.png)
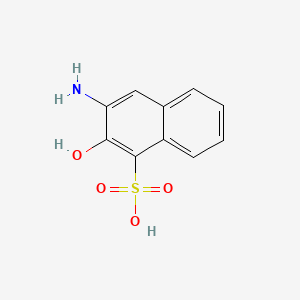
![2,13-Dioxa-10,21-diazatricyclo[18.2.2.2~9,12~]hexacosane-3,14-dione](/img/structure/B14697282.png)
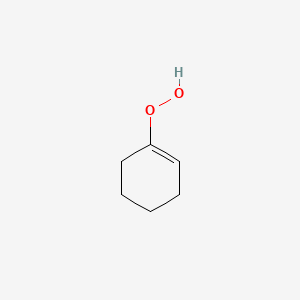
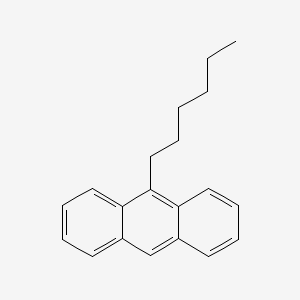
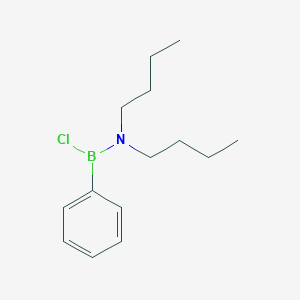
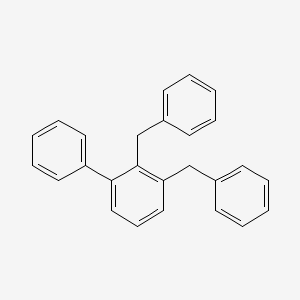
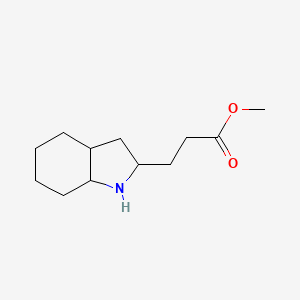
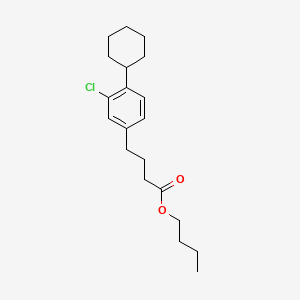


![methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate](/img/structure/B14697333.png)
